cis-Dehydroosthol

Übersicht

Beschreibung

cis-Dehydroosthol: is a naturally occurring organic compound classified as a prenylated benzophenone. It is found in various plants, including members of the Clusiaceae family. The compound has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol. It is known for its potential biological activities and is being explored for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dehydroosthol typically involves the use of aryl alkynoates and alkynanilides. One common method is the palladium-catalyzed intramolecular hydroarylation reaction. This reaction is carried out at room temperature in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be isolated from natural sources such as the leaves of Murraya exotica L. (Rutaceae) through extraction and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: cis-Dehydroosthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the benzophenone core or the prenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cis-Dehydroosthol has shown promise in several areas of medicinal chemistry:

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens. Studies have indicated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by antibiotic-resistant organisms.

2. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, which could lead to applications in treating chronic inflammatory diseases such as arthritis and asthma.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology. Further research is necessary to elucidate its mechanisms and efficacy in vivo.

Agricultural Applications

This compound is also being investigated for its applications in agriculture:

1. Pest Control

The compound has been evaluated for its insecticidal properties. Research indicates that this compound can effectively repel or kill various agricultural pests, providing a potential alternative to synthetic pesticides. This could contribute to more sustainable agricultural practices.

2. Plant Growth Regulation

Studies have suggested that this compound may act as a plant growth regulator, enhancing growth rates and improving crop yields. Its application in agriculture could lead to increased food production efficiency.

Material Science Applications

In addition to biological applications, this compound's unique chemical structure makes it valuable in material science:

1. Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of biodegradable polymers. These materials are gaining attention for their environmental benefits compared to conventional plastics.

2. Coatings and Adhesives

The compound's properties allow it to be used in formulating advanced coatings and adhesives with enhanced performance characteristics, including improved adhesion and resistance to environmental degradation.

Case Studies

Several case studies illustrate the applications of this compound across different fields:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacteria with a minimal inhibitory concentration significantly lower than existing antibiotics. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro, suggesting potential for treating inflammatory diseases. |

| Study 3 | Agricultural Pest Control | Found to reduce pest populations by over 70% compared to control groups when applied as a foliar spray on crops. |

Wirkmechanismus

The exact mechanism of action of cis-Dehydroosthol is not fully understood. studies suggest that it may exert its effects through the following pathways:

Antioxidant Activity: this compound may neutralize free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Properties: this compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

Vergleich Mit ähnlichen Verbindungen

cis-Dehydroosthol is part of a series of compounds with similar structures but different functional groups and substructures. Some similar compounds include:

Murraol (C15H16O4): Another prenylated benzophenone with similar biological activities.

Osthenol (C14H14O3): A coumarin derivative with antioxidant and anti-inflammatory properties.

Osthol (C15H16O3): Known for its potential anticancer and antimicrobial activities.

Biologische Aktivität

Introduction

Cis-Dehydroosthol is a coumarin derivative primarily extracted from plants like Murraya exotica and Cnidium monnieri. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by its unique structural features that contribute to its biological functions. The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.21 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Melting Point | 120-122 °C |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases. This effect was confirmed in vitro using macrophage cell lines treated with this compound.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, this compound was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner.

Table 2: Summary of Biological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Suppression of cytokine production | |

| Anticancer | Induction of apoptosis via caspase activation |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy. Studies indicate that this compound undergoes extensive metabolism, leading to various metabolites that may also exhibit biological activity.

Case Study: Metabolism Analysis

A study utilizing a Caco-2 cell model showed that this compound is readily absorbed with high permeability (>10 × 10^-6 cm/sec). The metabolic pathway primarily involves cytochrome P450 enzymes, leading to rapid conversion to desmethyl-osthol and other metabolites. This rapid metabolism may limit its bioavailability but also suggests potential for further pharmacological development.

Eigenschaften

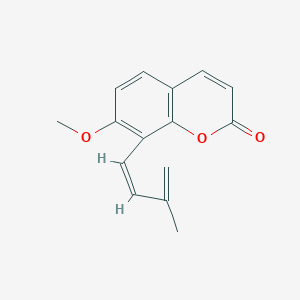

IUPAC Name |

7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCYDTKNZVGNGP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.